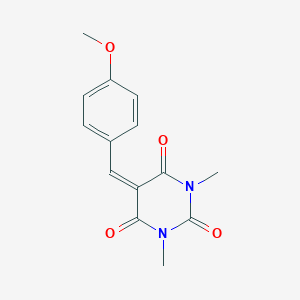![molecular formula C15H19N3S B187549 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-54-1](/img/structure/B187549.png)
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as PBT-1 and has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
作用机制
The mechanism of action of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves its ability to bind to metal ions, such as copper and zinc, and prevent their interaction with amyloid-beta peptide. This, in turn, leads to the inhibition of amyloid-beta aggregation and the formation of toxic oligomers.
生化和生理效应
The biochemical and physiological effects of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine are still being investigated. However, it has been found to exhibit low toxicity and high selectivity towards metal ions, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its ability to inhibit amyloid-beta aggregation, which is a key factor in the pathogenesis of Alzheimer's disease. Additionally, its antifungal and antibacterial properties make it a potential candidate for the treatment of infectious diseases. However, its limitations include the need for further studies to determine its safety and efficacy in vivo.
未来方向
Future research on 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine could focus on its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, studies could investigate its potential as an anti-inflammatory agent and its effects on other metal-associated diseases, such as Wilson's disease and Menkes disease. Furthermore, research could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
合成方法
The synthesis of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 1,3-dibromopropane and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
科学研究应用
Several studies have investigated the potential applications of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, PBT-1 has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
属性
CAS 编号 |
40277-54-1 |
|---|---|
产品名称 |
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
分子式 |
C15H19N3S |
分子量 |
273.4 g/mol |
IUPAC 名称 |
4-piperidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H19N3S/c1-4-8-18(9-5-1)14-13-11-6-2-3-7-12(11)19-15(13)17-10-16-14/h10H,1-9H2 |
InChI 键 |
WUJLSKGQAUVXCX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
规范 SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
其他 CAS 编号 |
40277-54-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



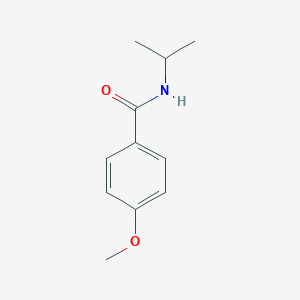
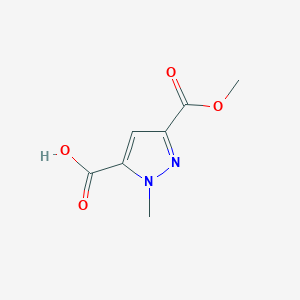
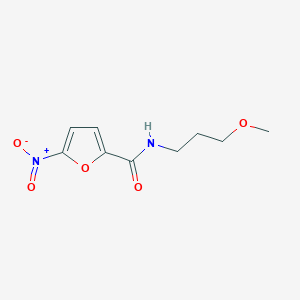
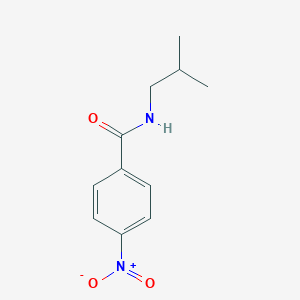
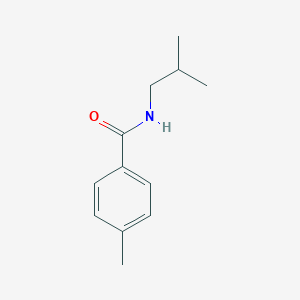
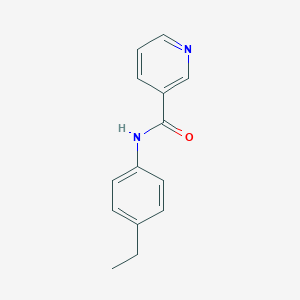
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
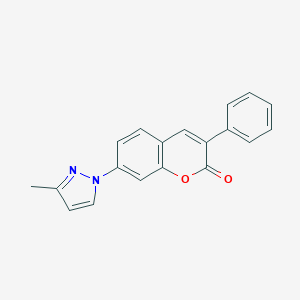
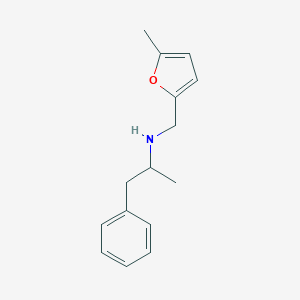
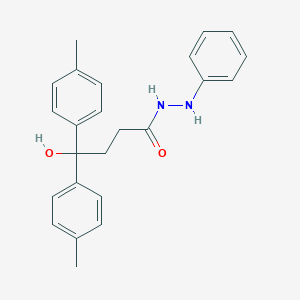
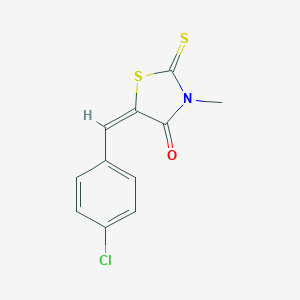
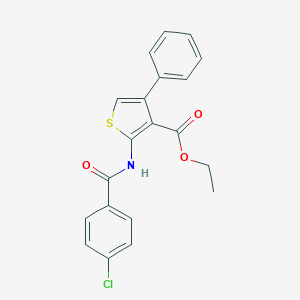
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
